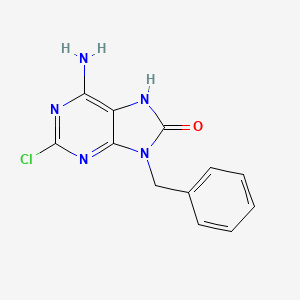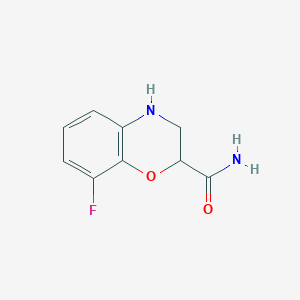
8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by the presence of a fluorine atom at the 8th position and a carboxamide group at the 2nd position of the benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-fluoro-2-aminophenol with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂), nitrating agents like nitric acid (HNO₃), and sulfonating agents like sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but lacks the carboxamide group.
6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine: Contains a bromine atom instead of a carboxamide group.
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide: Similar structure but lacks the fluorine atom
Uniqueness
8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to the presence of both the fluorine atom and the carboxamide group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C9H9FN2O2 |
|---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C9H9FN2O2/c10-5-2-1-3-6-8(5)14-7(4-12-6)9(11)13/h1-3,7,12H,4H2,(H2,11,13) |
InChI Key |
YRJRXJCPCCKVQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(N1)C=CC=C2F)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
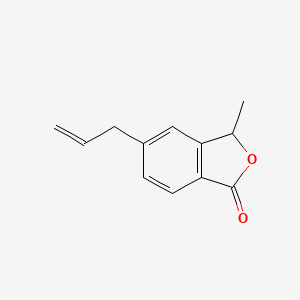
![5-Aminooxazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B8565381.png)
![N-Nitroso-N-{2-[(oxan-2-yl)oxy]ethyl}urea](/img/structure/B8565385.png)
![N-[3-(2-Chloroacetamido)propyl]-2-methylprop-2-enamide](/img/structure/B8565394.png)
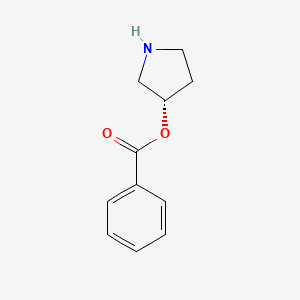
![6-Chloro-3-phenylpyrido[2,3-b]pyrazin-2-ol](/img/structure/B8565421.png)
![N-[3-(Dibutylamino)phenyl]acetamide](/img/structure/B8565428.png)
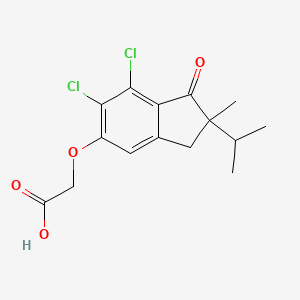
![[2-(4-Fluorophenyl)-[1,3]dioxolan-2-yl]methanol](/img/structure/B8565444.png)
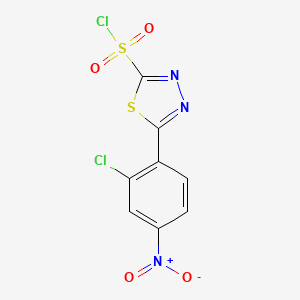
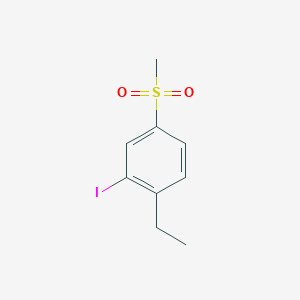
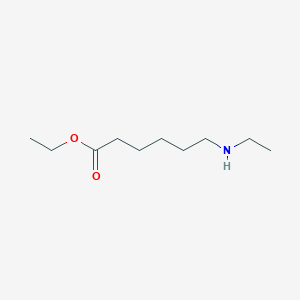
![2-(Methylthio)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B8565473.png)
